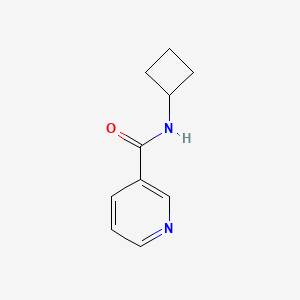

N-cyclobutylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h2-3,6-7,9H,1,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHSXSKBHPGQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with cyclobutylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods: On an industrial scale, the production of N-cyclobutylpyridine-3-carboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and optimized reaction conditions, including temperature control and efficient mixing, can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced amide derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-cyclobutylpyridine-3-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-cyclobutylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Target Compound : N-cyclobutylpyridine-3-carboxamide

- Core Structure : Pyridine ring with a carboxamide group at position 3.

- Key Substituent : Cyclobutyl group attached to the amide nitrogen.

- Molecular Weight : ~190–220 g/mol (estimated based on analogs).

Analog 1 : 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298)

- Core Structure: Thienopyridine fused ring system.

- Key Substituents :

- Cyclopropyl group (amide nitrogen).

- Chloro, methoxy, and methyl groups on the heterocycle.

- Molecular Weight : 311.8 g/mol.

- Purity : ≥98% (HPLC).

- Comparison: The thienopyridine core increases aromaticity and electron density compared to the pyridine in the target compound.

Analog 2 : 2-{3-[(4-chlorobenzene-1-sulfonyl)amino]phenoxy}-N-cyclobutylpyridine-3-carboxamide

- Core Structure: Pyridine ring with extended sulfonamide-phenoxy substituents.

- Key Substituents :

- 4-Chlorobenzenesulfonyl group.

- Cyclobutyl carboxamide (shared with the target compound).

- Molecular Weight : 457.93 g/mol.

- Comparison: Sulfonamide and phenoxy groups enhance polarity and molecular weight, likely improving aqueous solubility but reducing membrane permeability.

Analog 3 : N-(4-methoxyphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

- Core Structure : Benzene-sulfonamide with thiazole and methoxyphenyl substituents.

- Key Substituents :

- 4-Methoxyphenyl and thiazole groups.

- Molecular Weight : 374.48 g/mol.

- Comparison :

- Sulfonamide and thiazole moieties diverge significantly from the carboxamide-pyridine scaffold, implying distinct pharmacophoric profiles.

- Methoxy groups may enhance metabolic stability compared to the cyclobutyl group.

Biological Activity

N-cyclobutylpyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article compiles relevant research findings, including synthesis, biological evaluations, and case studies to provide a comprehensive overview of its biological activity.

1. Synthesis of N-cyclobutylpyridine-3-carboxamide

The synthesis of N-cyclobutylpyridine-3-carboxamide typically involves the reaction of cyclobutylamine with pyridine-3-carboxylic acid under controlled conditions. The resulting compound is purified through crystallization or chromatography. This method allows for the production of high-purity samples necessary for biological testing.

2. Biological Activity Overview

N-cyclobutylpyridine-3-carboxamide has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that N-cyclobutylpyridine-3-carboxamide exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

3.1 Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-cyclobutylpyridine-3-carboxamide against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the microbroth dilution method.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 16 |

These results indicate that N-cyclobutylpyridine-3-carboxamide has promising antibacterial activity, particularly against Gram-negative bacteria.

3.2 Anticancer Activity

In vitro studies have assessed the cytotoxic effects of N-cyclobutylpyridine-3-carboxamide on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| PC-3 | 15 |

These findings suggest that N-cyclobutylpyridine-3-carboxamide may selectively inhibit cancer cell proliferation while sparing normal cells.

3.3 Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of N-cyclobutylpyridine-3-carboxamide resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

5. Conclusion and Future Directions

N-cyclobutylpyridine-3-carboxamide presents a promising avenue for research due to its diverse biological activities. Future studies should focus on:

- Mechanistic studies to elucidate the pathways through which it exerts its effects.

- In vivo studies to assess its pharmacokinetics and toxicity profiles.

- Exploration of its potential as a lead compound for drug development targeting infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.